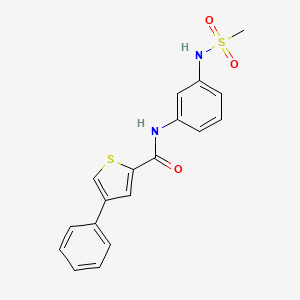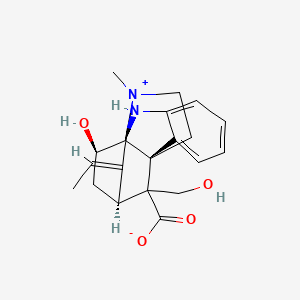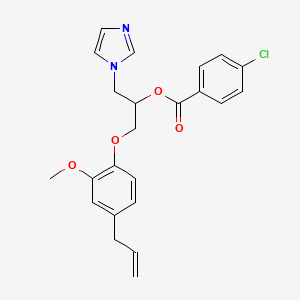
Antifungal agent 69
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 69 is a eugenol-imidazole derivative known for its potent antifungal activity, particularly against Candida albicans . This compound has garnered attention due to its efficacy in combating fungal infections, which are a significant health concern globally.
Méthodes De Préparation
The synthesis of antifungal agent 69 involves the reaction of eugenol with imidazole under specific conditions. The process typically includes:
Analyse Des Réactions Chimiques
Antifungal agent 69 undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various derivatives.
Major Products: The primary products formed from these reactions include modified eugenol-imidazole derivatives with enhanced antifungal properties
Applications De Recherche Scientifique
Antifungal agent 69 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the synthesis and reactivity of eugenol derivatives.
Biology: Investigated for its antifungal activity against various fungal pathogens, including Candida species.
Medicine: Potential therapeutic agent for treating fungal infections, especially in immunocompromised patients.
Industry: Utilized in the formulation of antifungal creams, gels, and other topical applications.
Mécanisme D'action
The mechanism of action of antifungal agent 69 involves:
Targeting Ergosterol: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity and causing cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase.
Pathways Involved: The disruption of ergosterol synthesis leads to increased membrane permeability, leakage of essential cell contents, and ultimately, fungal cell death.
Comparaison Avec Des Composés Similaires
Antifungal agent 69 can be compared with other antifungal agents such as:
Propriétés
Formule moléculaire |
C23H23ClN2O4 |
|---|---|
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
[1-imidazol-1-yl-3-(2-methoxy-4-prop-2-enylphenoxy)propan-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C23H23ClN2O4/c1-3-4-17-5-10-21(22(13-17)28-2)29-15-20(14-26-12-11-25-16-26)30-23(27)18-6-8-19(24)9-7-18/h3,5-13,16,20H,1,4,14-15H2,2H3 |
Clé InChI |
PMAYJJFPGZVRPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)



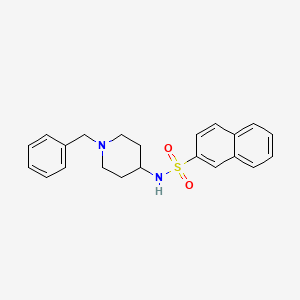
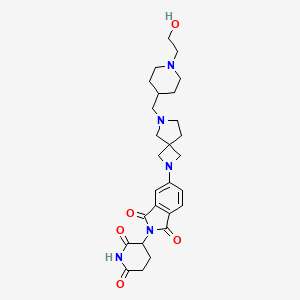

![(3S)-3-[4-(2,3-dimethylbut-2-enoxy)phenyl]hex-4-ynoic acid](/img/structure/B12380903.png)
![methyl (1S,4S,10S,11S,14S)-11-[(1S)-1-hydroxyethyl]-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate](/img/structure/B12380904.png)

